4-hydroxy-N-phenyl-N-propylbenzenesulfonamide
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Overview
Description
4-hydroxy-N-phenyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C15H17NO3S It is characterized by the presence of a hydroxyl group, a phenyl group, and a propyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with N-phenyl-N-propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-N-phenyl-N-propylbenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Formation of 4-oxo-N-phenyl-N-propylbenzenesulfonamide.
Reduction: Formation of N-phenyl-N-propylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-hydroxy-N-phenyl-N-propylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-hydroxy-N-phenyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can interact with various biological pathways, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-N-phenylbenzamide: Similar structure but lacks the propyl group.
N-phenylbenzenesulfonamide: Lacks both the hydroxyl and propyl groups.
4-hydroxybenzenesulfonamide: Lacks the phenyl and propyl groups
Uniqueness
4-hydroxy-N-phenyl-N-propylbenzenesulfonamide is unique due to the presence of both the hydroxyl and propyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17NO3S |
---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
4-hydroxy-N-phenyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C15H17NO3S/c1-2-12-16(13-6-4-3-5-7-13)20(18,19)15-10-8-14(17)9-11-15/h3-11,17H,2,12H2,1H3 |
InChI Key |
VUUWGEGTDFUSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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